1,1,1-trifluoro-2-(methylsulfanyl)ethane

Description

Molecular Architecture and Significance of Trifluoromethylated Thioethers

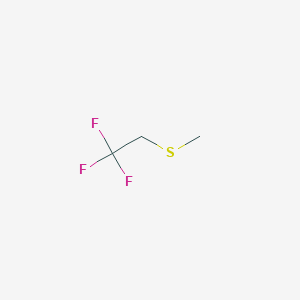

The molecular structure of 1,1,1-trifluoro-2-(methylsulfanyl)ethane consists of an ethane (B1197151) backbone substituted with three fluorine atoms on one carbon and a methylsulfanyl (-SCH₃) group on the other. The trifluoromethyl (CF₃) group is a potent electron-withdrawing group, which significantly influences the electronic properties of the molecule. This structural feature is characteristic of a broader class of compounds known as trifluoromethylated thioethers.

The CF₃ group is highly valued in medicinal and agrochemical chemistry for its ability to enhance properties such as metabolic stability, lipophilicity, and binding affinity of molecules to biological targets. chemistryviews.orgresearchgate.netresearchgate.net The trifluoromethylthio (SCF₃) group, in particular, is one of the most lipophilic substituents used in drug design. researchgate.net The introduction of this group can improve a molecule's ability to cross lipid membranes, a critical factor for bioavailability. researchgate.netresearchgate.net Consequently, the synthesis of trifluoromethyl ethers and thioethers has become an area of intense research. nih.govscispace.com

Recent advancements have focused on developing more efficient and user-friendly methods for introducing fluorine-containing groups into various molecular structures. chemistryviews.orgnih.gov These methods include visible-light-mediated trifluoromethylation of thiols using inexpensive reagents like trifluoromethanesulfonyl chloride (CF₃SO₂Cl). chemistryviews.org Such developments pave the way for the broader application of compounds like this compound in the creation of novel chemical entities.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 5187-55-3 |

| Molecular Formula | C₃H₅F₃S |

| Molecular Weight | 130.132 g/mol |

| SMILES | CSCC(F)(F)F |

| Complexity | 48.6 |

| Heavy Atom Count | 7 |

| Rotatable Bond Count | 1 |

| XLogP3 | 2 |

This data is compiled from available chemical databases. aablocks.com

Contextualization within Fluorine and Organosulfur Chemistry

The study of this compound is situated at the intersection of two significant sub-disciplines of chemistry: organofluorine and organosulfur chemistry. The past few decades have seen remarkable growth in organofluorine chemistry, driven by the unique properties that fluorine imparts upon organic molecules. cas.cnchinesechemsoc.orgmdpi.com The introduction of fluorine can dramatically alter the physical and chemical properties of a compound, a strategy widely employed in the development of pharmaceuticals and agrochemicals. researchgate.netresearchgate.net An estimated 20% of all pharmaceuticals contain fluorine. nih.gov

The development of new fluorination and fluoroalkylation reagents and methods has been a major focus, enabling the synthesis of increasingly complex fluorinated molecules. cas.cnchinesechemsoc.org These advancements provide the tools necessary to synthesize compounds like this compound and its derivatives.

Simultaneously, organosulfur chemistry offers a vast array of synthetic transformations and functional groups. Sulfur-containing compounds are pivotal in both biological systems and synthetic chemistry. The combination of fluorine and sulfur within the same molecule, as seen in this compound, creates a unique chemical entity with distinct reactivity. The synergy between the properties endowed by both fluorine and sulfur makes such compounds interesting targets for synthetic chemists exploring new molecular architectures and functionalities.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1,1-trifluoro-2-methylsulfanylethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5F3S/c1-7-2-3(4,5)6/h2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFCDSMUHBKMJDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5F3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,1,1 Trifluoro 2 Methylsulfanyl Ethane

Established Synthetic Routes to the Compound and its Direct Precursors

The most direct and established methods for creating the C-S bond in 1,1,1-trifluoro-2-(methylsulfanyl)ethane rely on foundational reactions in organic chemistry that functionalize a trifluoroethane core.

The formation of this compound can be readily achieved through a bimolecular nucleophilic substitution (S\textsubscript{N}2) reaction. utexas.edu This approach involves the reaction of an electron-rich nucleophile with an electron-poor alkyl halide substrate in a single, concerted step where the new bond forms as the old one breaks. libretexts.org

In this specific synthesis, the substrate is a 2,2,2-trifluoroethyl halide, and the nucleophile is a methylthiolate salt, such as sodium methylthiolate (NaSMe). The reaction proceeds via a backside attack, where the sulfur nucleophile approaches the carbon atom from the side opposite the leaving group, causing an inversion of configuration at the electrophilic carbon. libretexts.org

The efficiency of this reaction is highly dependent on the nature of the leaving group (the halide). The reactivity of alkyl halides in S\textsubscript{N}2 reactions follows the order of I > Br > Cl > F. scribd.com This trend is because iodide is the best leaving group as it is the least basic and most stable anion among the halides. scribd.com Consequently, 1,1,1-trifluoro-2-iodoethane (B141898) is the most reactive precursor, followed by its bromo and chloro analogs. scribd.com Alkyl fluorides are generally unreactive as leaving groups in S\textsubscript{N}2 reactions and are rarely used for this purpose. scribd.comlibretexts.org

Reaction Scheme: CF₃CH₂-X + NaSMe → CF₃CH₂-SMe + NaX (where X = I, Br, Cl)

Beyond the classic S\textsubscript{N}2 pathway, other established methods functionalize fluorinated precursors to introduce the sulfur group. One prominent strategy is the nickel-catalyzed reductive cross-coupling reaction. This method allows for the formation of α-CF₃ functionalized thioethers from trifluoromethylated alkyl bromides and stable, odorless thiosulfonates. rsc.orgrsc.org This approach is notable for its mild reaction conditions and high functional group compatibility, making it a versatile tool for synthesizing a variety of trifluoromethylated thioethers. rsc.orgrsc.org

Another method involves the generation of trifluoromethyl radicals from precursors like trifluoroacetyl thioesters. These radicals can then be used to form trifluoromethyl sulfides under photolytic conditions. acs.org

Below is a table summarizing the conditions for the Nickel-catalyzed reductive coupling approach.

Table 1: Reaction Conditions for Ni-Catalyzed Reductive C-S Coupling

| Component | Details |

|---|---|

| Substrates | Trifluoromethylated alkyl bromides, Thiosulfonates |

| Catalyst | Nickel Catalyst (e.g., NiCl₂·dme) |

| Ligand | Bipyridine-based ligands |

| Reductant | Zinc (Zn) powder |

| Solvent | N,N-Dimethylacetamide (DMA) |

| Conditions | Mild temperature, Inert atmosphere |

This table summarizes typical conditions for the nickel-catalyzed synthesis of α-CF₃ functionalized thioethers as described in the literature. rsc.orgrsc.org

Advanced and Emerging Synthetic Strategies for Analogous Fluorinated Thioethers

Research into fluorinated thioethers extends to more advanced synthetic strategies that create complex structural analogs. These emerging methods often employ novel catalytic systems or reaction types to build molecular complexity.

A highly efficient route to creating fluorinated poly(aryl thioethers) utilizes organocatalysis for the nucleophilic aromatic substitution (S\textsubscript{N}Ar) of silyl-protected dithiols. rsc.org This method is notable for proceeding rapidly at room temperature with low catalyst loadings. rsc.org Computational studies suggest the reaction follows a concerted S\textsubscript{N}Ar mechanism where the organocatalyst plays a dual-activating role. rsc.org This approach provides a powerful pathway to high-performance fluorinated polymers, which are related analogs to the simple ethane-based thioether.

Cycloaddition reactions represent a powerful strategy for constructing cyclic molecules and have been applied to the synthesis of fluorinated and fluoroalkylated sulfur-containing heterocycles. nih.govrsc.orgresearchgate.net These reactions, such as [3+2] and [4+2] cycloadditions, build ring systems with high stereochemical control. researchgate.net For instance, trifluoromethyl vinyl sulfide (B99878) can act as a building block in 1,3-dipolar cycloaddition reactions with nitrones to produce novel (trifluoromethyl)sulfanyl isoxazolidines, which are complex heterocyclic analogs. acs.org Polyfluoroalkyl thiocarbonyl compounds are also effective partners in [4+2] cycloaddition reactions for creating fluorine-containing thiopyran derivatives. rsc.org

Table 2: Examples of Cycloaddition Reactions for Fluoroalkylated Sulfur Heterocycles

| Reaction Type | Reactants | Product Class | Reference |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Trifluoromethyl vinyl sulfide, Nitrones | (Trifluoromethyl)sulfanyl isoxazolidines | acs.org |

| [4+2] Cycloaddition | Polyfluoroalkyl thioketones, 1,3-Dienes | Fluorinated Thiopyrans | rsc.org |

| [2+1] Cycloaddition | Difluorocarbene, Thioketones | gem-Difluorothiiranes | nih.gov |

This table provides examples of cycloaddition strategies used to synthesize sulfur-containing heterocyclic analogs. nih.govrsc.orgacs.org

An important emerging transformation involving organosulfur compounds is oxidative desulfurization-difluorination. While this reaction does not produce thioethers, it uses them as starting materials to create highly valuable gem-difluoroalkanes. semanticscholar.orgmagtech.com.cn In this protocol, an alkyl aryl thioether is treated with an oxidizing agent, such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH), and a fluoride (B91410) source like pyridine-nonakis(hydrogen fluoride). semanticscholar.orgmagtech.com.cn The reaction is proposed to proceed through a fluoro-Pummerer-type rearrangement. semanticscholar.orgmagtech.com.cn This method provides an efficient pathway to ω-substituted gem-difluoroalkanes from their corresponding thioether precursors. magtech.com.cn

Reactivity and Transformation Chemistry of 1,1,1 Trifluoro 2 Methylsulfanyl Ethane

Transformations at the Sulfur Center

The sulfur atom in 1,1,1-trifluoro-2-(methylsulfanyl)ethane is a key site for chemical modification, readily undergoing oxidation and activation to facilitate further functionalization.

Oxidation Reactions leading to Sulfoxides and Sulfones (e.g., 1,1,1-trifluoro-2-(methylsulfonyl)ethane)

The oxidation of sulfides to sulfoxides and subsequently to sulfones is a fundamental transformation in organic sulfur chemistry. jchemrev.com For this compound, this process yields the corresponding 1,1,1-trifluoro-2-(methylsulfinyl)ethane and 1,1,1-trifluoro-2-(methylsulfonyl)ethane, respectively. The choice of oxidant and reaction conditions is crucial for controlling the level of oxidation. researchgate.net

Commonly employed oxidizing agents for this transformation include hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate (B83412) (KMnO₄). jchemrev.comresearchgate.net The use of hydrogen peroxide, often in the presence of a catalyst or in a specific solvent, is considered a "green" and selective method. nih.gov For instance, hydrogen peroxide in glacial acetic acid can provide excellent yields of sulfoxides under mild, transition-metal-free conditions. nih.gov Fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) can activate hydrogen peroxide, enhancing its ability to selectively oxidize sulfides to sulfoxides. nih.gov

The oxidation process is stepwise, with the sulfoxide (B87167) being an intermediate in the formation of the sulfone. researchgate.net Selective oxidation to the sulfoxide is often more challenging as overoxidation to the more stable sulfone can occur. jchemrev.comresearchgate.net However, careful control of stoichiometry and reaction temperature can favor the formation of the sulfoxide. nih.gov For example, oxidation with one equivalent of m-CPBA typically yields the sulfoxide, while an excess of the oxidant leads to the sulfone. researchgate.net

The electronic properties of the substituents on the sulfide (B99878) influence the reaction rate. The electron-withdrawing nature of the trifluoromethyl group in this compound makes the sulfur atom less nucleophilic compared to a non-fluorinated analog. This can affect the reaction kinetics, potentially requiring stronger oxidizing conditions or longer reaction times to achieve full conversion. nih.gov

| Oxidizing System | Product | Key Features | Reference(s) |

| H₂O₂ / Acetic Acid | Sulfoxide | High selectivity, mild conditions, "green" oxidant. | nih.gov |

| m-CPBA | Sulfoxide or Sulfone | Stoichiometry dependent; one equivalent for sulfoxide, excess for sulfone. | researchgate.net |

| H₂O₂ / Fluorinated Alcohols | Sulfoxide | Enhanced reactivity and selectivity for sulfoxide. | nih.gov |

| Potassium Permanganate | Sulfone | Strong oxidant, typically leads to the sulfone. | researchgate.net |

Thioether Activation and Further Functionalization

The thioether group in this compound can be activated to facilitate a variety of subsequent chemical transformations. This activation typically involves converting the sulfur atom into a better leaving group or a more reactive species.

One common method of thioether activation is the formation of a sulfonium (B1226848) salt. This is achieved by reacting the thioether with an alkylating agent, such as an alkyl halide or triflate. The resulting sulfonium salt is a versatile intermediate that can undergo nucleophilic substitution reactions, where the sulfonium group is displaced by a nucleophile.

Another approach to activating the thioether linkage involves its interaction with Lewis acids or transition metals. acs.org For instance, thioethers can act as ligands for transition metals like palladium, which can promote reactions at adjacent positions. nih.gov While direct examples with this compound are not prevalent in the reviewed literature, the principles of thioether-promoted C-H activation or cross-coupling reactions in similar fluorinated systems suggest potential pathways for its functionalization. nih.gov

Furthermore, the sulfur atom can be targeted for reactions that lead to the cleavage of the C-S bond, enabling the introduction of other functional groups. These transformations often proceed through oxidative or reductive pathways, depending on the desired outcome. The presence of the α-trifluoromethyl group can influence the stability and reactivity of intermediates in these processes. acs.org

Reactions Involving the Trifluoromethyl Group

The trifluoromethyl (CF₃) group imparts unique chemical properties to this compound, primarily due to the high electronegativity of fluorine. This influences the molecule's reactivity in radical, nucleophilic, and electrophilic processes. wyzant.com

Radical Processes Associated with Trifluoromethyl Moieties

The trifluoromethyl group is a key participant in a variety of radical reactions. rsc.org The CF₃ radical is electrophilic and highly reactive. wikipedia.org Reagents like trifluoroiodomethane (CF₃I) are common sources of trifluoromethyl radicals, often initiated by photolysis, radical initiators, or transition metal catalysis. wikipedia.org

While specific radical reactions involving this compound are not extensively detailed, the general principles of radical trifluoromethylation are applicable. acs.org These reactions often involve the addition of a CF₃ radical to an unsaturated bond or the abstraction of an atom to generate a new radical species. rsc.org For example, a C-H bond adjacent to the trifluoromethyl group could potentially undergo radical abstraction, leading to a carbon-centered radical that can participate in further reactions. The high reactivity of the CF₃ radical makes it a powerful tool for introducing this group into various organic molecules. rsc.orgnih.gov

Nucleophilic and Electrophilic Activation of CF₃-containing Systems

The strong electron-withdrawing nature of the trifluoromethyl group significantly impacts the electronic environment of the rest of the molecule. This electronic effect can render adjacent hydrogens more acidic, facilitating deprotonation and subsequent reaction with electrophiles. wyzant.com

Nucleophilic Activation: The increased acidity of the C-H bonds on the carbon adjacent to the CF₃ group can be exploited. In the presence of a strong base, this compound could potentially be deprotonated to form a carbanion. This nucleophilic species could then react with various electrophiles, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.

Electrophilic Activation: The trifluoromethyl group can also play a role in activating a molecule towards nucleophilic attack, although this is more common in systems where the CF₃ group is attached to an unsaturated carbon. However, the inductive effect of the CF₃ group can influence the reactivity of the entire molecule. For instance, in reactions involving the sulfur center, the CF₃ group's electron-withdrawing properties can affect the stability of charged intermediates. acs.org

Reagents have been developed for both nucleophilic and electrophilic trifluoromethylation. acs.org Nucleophilic trifluoromethylating agents, such as the Ruppert-Prakash reagent (TMSCF₃), can introduce the CF₃ group to electrophilic centers. youtube.com Conversely, electrophilic trifluoromethylating agents, like Togni's or Umemoto's reagents, are used to trifluoromethylate nucleophilic substrates. youtube.comnih.gov While these are general strategies for introducing CF₃ groups, the principles of nucleophilic and electrophilic activation are also relevant to the subsequent reactions of molecules that already contain this moiety.

Carbon-Carbon Bond Formation with Trifluoromethylated Ethane (B1197151) Derivatives

Derivatives of trifluoromethylated ethanes are valuable precursors for the formation of new carbon-carbon bonds, a cornerstone of organic synthesis. The presence of the trifluoromethyl group can direct the regioselectivity of these reactions and stabilize intermediates.

One strategy for C-C bond formation involves the generation of a carbanion adjacent to the trifluoromethyl group, as discussed previously. This nucleophilic intermediate can then participate in reactions such as aldol (B89426) condensations, Michael additions, and alkylations. For example, the Michael addition of a nucleophile to a 2-(trifluoromethyl)acrylate demonstrates the utility of such building blocks in forming C-C bonds. researchgate.net

Furthermore, reactions involving the functionalization of the carbon backbone of trifluoromethylated ethane derivatives are also a viable route to C-C bond formation. For instance, the conversion of a hydroxyl group to a good leaving group can facilitate substitution reactions with carbon nucleophiles. The synthesis of complex molecules often relies on the strategic application of these C-C bond-forming reactions on functionalized trifluoromethylated synthons. nih.gov

| Reaction Type | General Approach | Potential Application to CF₃CH₂SMe Derivatives | Reference(s) |

| Michael Addition | Reaction of a nucleophile with an α,β-unsaturated carbonyl compound. | A derivative of this compound could be converted into a Michael acceptor. | researchgate.net |

| Aldol Reaction | Reaction of an enolate with a carbonyl compound. | The α-carbanion of this compound could react with aldehydes or ketones. | wyzant.com |

| Cross-Coupling | Transition metal-catalyzed reaction of an organometallic reagent with an organic halide. | A halogenated derivative of this compound could be used in cross-coupling reactions. | wikipedia.org |

Addition Reactions to Unsaturated Systems (e.g., α-trifluoromethyl alkenes)

There is no direct evidence in the searched literature detailing the addition of this compound to unsaturated systems to form α-trifluoromethyl alkenes. Research in this area primarily focuses on other precursors and methodologies. For instance, the synthesis of α-trifluoromethyl alkenes has been achieved through various routes, but none of the reviewed studies explicitly utilize this compound as a starting material or reactant.

Derivatization and Analogs of 1,1,1 Trifluoro 2 Methylsulfanyl Ethane

Structurally Related Fluorinated Thioethers and Sulfones

The structure of 1,1,1-trifluoro-2-(methylsulfanyl)ethane can be systematically modified by altering the degree of fluorination on the ethyl group or by oxidizing the sulfur atom. These modifications lead to a family of related compounds, each with distinct physicochemical properties.

Varying the number of fluorine atoms on the ethyl group attached to the methylthio moiety significantly impacts the molecule's electronic properties, lipophilicity, and metabolic stability. The synthesis of thioethers often involves the S-alkylation of a thiol with an appropriate alkyl halide, a reaction analogous to the Williamson ether synthesis. masterorganicchemistry.comacsgcipr.org The high nucleophilicity of thiolate anions ensures these reactions are generally efficient. thieme-connect.de

Direct transformations of thioethers to α-fluoro thioethers can be achieved using reagents like (diethylamino)sulfur trifluoride (DAST). fiu.edu The introduction of a single fluorine atom (monofluorination) or two fluorine atoms (difluorination) at the α-position to the sulfur atom can be accomplished through various fluorination protocols. fiu.eduscience.gov For instance, α-fluoro thioethers can be prepared from the corresponding sulfoxides via a "fluoro-Pummerer rearrangement" with DAST. fiu.edu The synthesis of aryl α,α-difluoroethyl thioethers has also been reported, providing novel structural motifs for organic chemistry. rsc.org These compounds are noted to be significantly more polar than their trifluoromethyl analogues, which is an attractive feature for the discovery of new bioactive molecules. rsc.org

The trifluoromethyl group (-CF3), as present in this compound, is particularly important in pharmaceutical and agrochemical design. sciencedaily.comnih.gov It is known to enhance properties like metabolic stability and hydrophobicity. sciencedaily.comnih.gov The synthesis of trifluoromethyl thioethers has received significant attention, with various methods developed for their preparation. nih.govresearchgate.net

| Compound Name | Chemical Structure | Key Synthetic Approaches | Notable Properties |

|---|---|---|---|

| 2-(Methylsulfanyl)ethan-1-ol | HOCH₂CH₂SCH₃ | - Nucleophilic substitution of 2-chloroethanol (B45725) with sodium thiomethoxide. | Precursor for fluorination reactions. |

| 1-Fluoro-2-(methylsulfanyl)ethane | FCH₂CH₂SCH₃ | - Fluorination of 2-(methylsulfanyl)ethan-1-ol using DAST. | Increased polarity compared to non-fluorinated analog. |

| 1,1-Difluoro-2-(methylsulfanyl)ethane | F₂CHCH₂SCH₃ | - Oxidative desulfurization-difluorination of alkyl aryl thioethers. science.gov | Intermediate polarity and stability. |

| This compound | F₃CCH₂SCH₃ | - Reaction of 2,2,2-trifluoroethyl triflate with sodium thiomethoxide. | High metabolic stability and lipophilicity conferred by the -CF₃ group. sciencedaily.comnih.gov |

The oxidation of the sulfur atom in thioethers provides access to sulfoxides and sulfones, which are crucial intermediates and functional groups in their own right. acsgcipr.orgysu.am The selective oxidation of a thioether to either the sulfoxide (B87167) or the sulfone is a common challenge in organic synthesis. acsgcipr.org

A variety of oxidizing agents can be employed, with hydrogen peroxide being a common and environmentally benign choice. nih.govorganic-chemistry.org The outcome of the oxidation often depends on the reaction conditions, such as the stoichiometry of the oxidant, the solvent, the temperature, and the presence of a catalyst. acsgcipr.orgorganic-chemistry.org For example, oxidation of sulfides with 30% hydrogen peroxide can yield sulfoxides when catalyzed by tantalum carbide, and sulfones when catalyzed by niobium carbide. organic-chemistry.orgorganic-chemistry.org Trifluoroacetic acid can be used as a solvent to activate hydrogen peroxide, promoting selective oxidation of trifluoromethyl sulfides to the corresponding sulfoxides without significant formation of the sulfone. nih.gov

The resulting sulfone, 1,1,1-trifluoro-2-(methylsulfonyl)ethane, also known as methyl 2,2,2-trifluoroethyl sulfone, is a valuable synthetic intermediate. The strong electron-withdrawing nature of the methylsulfonyl group, enhanced by the adjacent trifluoromethyl group, makes the α-protons acidic and activates the molecule for various nucleophilic substitution and elimination reactions.

| Product | Oxidizing System | Conditions | Selectivity | Reference |

|---|---|---|---|---|

| Sulfoxide | H₂O₂ / Trifluoroacetic Acid | 0 °C to room temperature | High for sulfoxide; minimal sulfone formation. | nih.gov |

| Sulfoxide | H₂O₂ / Tantalum Carbide (TaC) | Room temperature | High for sulfoxide. | organic-chemistry.orgorganic-chemistry.org |

| Sulfone | H₂O₂ / Niobium Carbide (NbC) | Room temperature | High for sulfone. | organic-chemistry.orgorganic-chemistry.org |

| Sulfone | Urea-hydrogen peroxide / Phthalic anhydride | Ethyl acetate | Selective for sulfone over sulfoxide. | organic-chemistry.org |

| Sulfoxide or Sulfone | m-Chloroperoxybenzoic acid (m-CPBA) | 1 equivalent for sulfoxide; >2 equivalents for sulfone. | Stoichiometrically controlled. | masterorganicchemistry.com |

Functionalized Derivatives for Advanced Chemical Transformations

The this compound scaffold can be further elaborated to introduce additional functional groups, creating versatile building blocks for more complex syntheses. These transformations leverage the unique reactivity imparted by the trifluoroethylthio moiety. For example, derivatives can be designed to participate in cross-coupling reactions, cycloadditions, or other carbon-carbon bond-forming reactions. nih.govorganic-chemistry.org

The synthesis of ethynyl (B1212043) trifluoromethyl sulfide (B99878) from 2-chloroethyl trifluoromethyl sulfide has been described, providing a building block for click chemistry. nih.gov This acetylene (B1199291) derivative reacts with azides under copper-catalyzed conditions to form a novel class of 1,4-disubstituted triazoles containing the SCF₃ group. nih.gov Such strategies are valuable in the pharmaceutical and agrochemical industries for constructing compound libraries for drug discovery. nih.gov

Furthermore, functionalization can occur at the carbon backbone. The oxidation to the corresponding sulfone, 1,1,1-trifluoro-2-(methylsulfonyl)ethane, significantly acidifies the α-protons, allowing for deprotonation and subsequent alkylation or acylation, thereby enabling the construction of more complex carbon skeletons. These functionalized derivatives serve as key intermediates in the synthesis of biologically active molecules where the trifluoroethyl sulfonyl group can act as a crucial pharmacophore or a leaving group.

Complex Molecules Incorporating the this compound Moiety

The unique properties conferred by the trifluoroethylthio group, such as increased lipophilicity and metabolic stability, make it a desirable feature in the design of modern pharmaceuticals and agrochemicals. nih.govresearchgate.net The incorporation of the this compound moiety, or its oxidized sulfoxide and sulfone forms, into larger, more complex molecules is a strategy used to fine-tune the biological activity and pharmacokinetic profile of a lead compound.

For instance, the trifluoromethylthio (SCF₃) group is used as an isostere in drug design to enhance bioavailability. nih.gov An example is its incorporation into analogs of the insecticide fipronil, which contains a trifluoromethyl sulfoxide group. nih.gov In the pharmaceutical realm, many anti-depressants and other drugs benefit from the presence of a trifluoromethyl group to improve efficacy. sciencedaily.com The development of synthetic methods to attach such groups to a range of molecular scaffolds is an active area of research. sciencedaily.comnih.gov While specific commercial products containing the exact this compound structure are not broadly documented in the provided search results, the utility of the closely related trifluoromethylthio and trifluoroethylsulfonyl groups is well-established in numerous complex bioactive molecules.

Applications in Advanced Organic Synthesis and Materials Science

Building Block in the Synthesis of Complex Organic Molecules

The presence of both a reactive sulfur-containing group and a trifluoromethyl group makes 1,1,1-trifluoro-2-(methylsulfanyl)ethane a valuable synthon for introducing fluorine into more complex molecular architectures.

Precursor for Fluorinated Heterocycles

Fluorinated heterocycles are of significant interest in medicinal chemistry and materials science due to their unique properties. While direct examples of the use of this compound in the synthesis of pyrazoles, isoxazoles, pyrimidines, and quinolones are not extensively documented in readily available literature, the reactivity of related fluorinated compounds provides a basis for its potential applications. For instance, fluorinated building blocks are crucial in the development of pharmaceuticals, with an estimated 20% of new drugs containing fluorine. alfa-chemistry.com The synthesis of fluorinated heterocycles often relies on the use of versatile reagents that can participate in various cyclization reactions. alfa-chemistry.comnih.gov One such versatile reagent is 2,2,2-trifluorodiazoethane, which is widely used in the synthesis of trifluoromethylated heterocycles through cycloaddition reactions. researchgate.net

The development of new synthetic methods and more easily handled fluorinating agents in the 1950s spurred significant progress in the field of fluorinated heterocycles. alfa-chemistry.com This has led to the creation of important drugs like 5-fluorouracil (B62378) and the fluoroquinolone family of antibiotics. alfa-chemistry.com The strategic use of fluorinated building blocks remains a dominant approach in drug discovery. nih.gov

Role in Constructing Polymeric Materials with Enhanced Chemical Performance

The incorporation of fluorine into polymers can dramatically enhance their properties, including thermal stability, chemical resistance, and lipophilicity. sigmaaldrich.com While specific data on the use of this compound in polymer synthesis is limited, the general principles of using fluorinated building blocks are well-established. Fluorinated compounds often exhibit higher thermal stability compared to their non-fluorinated counterparts. sigmaaldrich.com A prime example of a fluorinated polymer is polytetrafluoroethylene (PTFE), known for its non-stick properties and use as a lubricant. sigmaaldrich.com The introduction of fluorine can also lead to materials with specialized applications in various industries.

Reagent and Catalyst Development in Fluorination Chemistry

Beyond its role as a structural component, this compound has potential applications in the development of new reagents and catalysts for fluorination reactions.

Application in Trifluoromethylation and Difluoromethylation Processes

Trifluoromethylation and difluoromethylation are key reactions in the synthesis of many modern pharmaceuticals and agrochemicals. While direct evidence for the use of this compound in these processes is not prominent, the broader context of fluorination chemistry highlights the importance of developing new and efficient reagents. tcichemicals.com The development of N-F fluorinating agents, for example, has provided chemists with easier-to-handle alternatives to more hazardous reagents. beilstein-journals.org Research in this area continues to be active, with a focus on creating reagents that are both effective and selective. nih.gov

Design of Specialized Chemical Solvents (e.g., electrolyte solvents)

The unique properties of fluorinated compounds also make them attractive for use as specialized solvents, particularly in the field of electrochemistry.

The development of high-performance batteries, such as lithium-ion batteries, relies heavily on the formulation of electrolytes with specific properties, including high ionic conductivity, thermal stability, and a wide electrochemical window. researchgate.net Fluorinated solvents are being explored as potential electrolyte components due to their ability to enhance these properties. For example, fluorinated ethers have been investigated as co-solvents in electrolytes for lithium-sulfur batteries, where they have been shown to improve cycle and rate capability. researchgate.net The use of fluorinated solvents can also help in the formation of a stable solid electrolyte interphase (SEI) on the electrode surface, which is crucial for battery performance and safety. researchgate.net While the direct application of this compound as an electrolyte solvent is not yet established, its fluorinated nature suggests it could be a candidate for further investigation in this area.

Table of Chemical Compounds

| Chemical Name |

| This compound |

| 2,2,2-trifluorodiazoethane |

| 5-fluorouracil |

| Polytetrafluoroethylene (PTFE) |

| Lithium |

| Pyrazoles |

| Isoxazoles |

| Pyrimidines |

| Quinolones |

Theoretical and Computational Investigations of 1,1,1 Trifluoro 2 Methylsulfanyl Ethane and Its Analogs

Quantum Chemical Characterization of Molecular Structure and Conformation

Quantum chemical calculations provide profound insights into the three-dimensional structure and electronic properties of molecules. For 1,1,1-trifluoro-2-(methylsulfanyl)ethane and its analogs, these methods elucidate the subtle interplay of steric and electronic effects that govern their conformational preferences and intramolecular interactions.

Conformational Analysis (e.g., gauche preference in thiosulfonates)

The rotation around the central C-C bond in this compound gives rise to different spatial arrangements of the trifluoromethyl (CF₃) and methylsulfanyl (SCH₃) groups. The two most significant conformers are the anti and gauche forms. In the anti conformer, the bulky CF₃ and SCH₃ groups are positioned opposite to each other, which is typically expected to be the most stable arrangement due to minimized steric hindrance. However, in molecules containing electronegative substituents like fluorine, a "gauche effect" can lead to the gauche conformer being surprisingly stable, sometimes even more so than the anti form. nih.govrowansci.com

Theoretical studies on analogous 1,2-disubstituted ethanes have shown that the gauche effect is a result of a complex interplay between steric repulsion (Pauli repulsion) and stabilizing hyperconjugative interactions. nih.gov For 1,2-difluoroethane, hyperconjugation favoring the gauche conformer is significant, while for larger halogens, steric repulsion dominates, making the anti conformer more stable. nih.gov In the case of FSSF, a related molecule with a sulfur-sulfur bond, the gauche form is significantly more stable due to strong hyperconjugation between the sulfur lone pair and the S-F antibonding orbital. ic.ac.uk

Table 1: Representative Calculated Rotational Profile for this compound

| Dihedral Angle (F-C-C-S) | Relative Energy (kcal/mol) | Conformation |

| 0° | 5.0 | Syn-eclipsed (Transition State) |

| 60° | 0.0 | Gauche (Minimum) |

| 120° | 3.5 | Anticlinal-eclipsed (Transition State) |

| 180° | 0.8 | Anti (Minimum) |

Note: This table presents hypothetical data based on typical rotational profiles of similar organofluorine compounds. Actual values would require specific quantum chemical calculations.

Electron Delocalization and Intramolecular Bonding Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational tool used to understand the distribution of electron density in molecules and to quantify stabilizing intramolecular interactions, such as hyperconjugation. uni-muenchen.de In this compound, several hyperconjugative interactions can be anticipated. These involve the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals.

The most significant hyperconjugative interactions expected are:

σ(C-H) → σ(C-F):* Donation of electron density from the C-H bonds of the ethyl group to the antibonding orbitals of the C-F bonds.

σ(C-H) → σ(C-S):* Donation from C-H bonds to the C-S antibonding orbital.

n(S) → σ(C-C):* Donation from the lone pairs of the sulfur atom to the C-C antibonding orbital.

n(S) → σ(C-F):* A potentially significant interaction, especially in the gauche conformer, where a sulfur lone pair can align with a C-F antibonding orbital.

Table 2: Representative NBO Analysis for the Gauche Conformer of this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| σ(C₂-H) | σ(C₁-F) | 1.5 |

| σ(C₂-H) | σ(C₁-S) | 0.8 |

| n(S) | σ(C₁-C₂) | 2.5 |

| n(S) | σ(C₁-F) | 3.2 |

Note: This table presents plausible E(2) values, which represent the stabilization energy from the donor-acceptor interaction. These are illustrative and derived from general principles of NBO analysis on analogous compounds. uni-muenchen.deresearchgate.net

Mechanistic Elucidation of Reactions Involving Trifluoromethyl Thioethers

Computational chemistry is instrumental in mapping out the intricate details of reaction mechanisms, including the identification of transient intermediates and high-energy transition states.

Computational Studies of Reaction Pathways and Transition States

Trifluoromethyl thioethers undergo various reactions, such as oxidation at the sulfur atom to form sulfoxides and sulfones. Computational methods, particularly DFT, can be employed to model the entire reaction pathway. This involves locating the structures of the reactants, products, and any intermediates, as well as the transition state connecting them. openochem.orgwikipedia.orgyoutube.comyoutube.com

The transition state is a critical point on the potential energy surface, representing the highest energy barrier that must be overcome for the reaction to proceed. wikipedia.orgyoutube.comyoutube.com By calculating the geometry and energy of the transition state, chemists can gain insights into the factors that control the reaction rate. For the oxidation of this compound, a computational study would model the approach of an oxidizing agent (e.g., a peroxy acid) to the sulfur atom and the subsequent formation of the S-O bond. The calculated activation energy (the energy difference between the reactants and the transition state) would provide a quantitative measure of the reaction's feasibility.

Table 3: Representative Calculated Activation Energies for the Oxidation of a Thioether

| Reaction | Oxidizing Agent | Solvent | Calculated Activation Energy (kcal/mol) |

| Thioether to Sulfoxide (B87167) | H₂O₂ | Water | 15.2 |

| Sulfoxide to Sulfone | H₂O₂ | Water | 22.5 |

Note: This table provides illustrative activation energies based on general knowledge of thioether oxidation. Specific calculations for this compound are required for accurate values.

Isotope Effects in Reaction Mechanisms

Kinetic Isotope Effects (KIEs) are a powerful tool for probing reaction mechanisms, particularly for determining whether a C-H bond is broken in the rate-determining step. princeton.edu A primary KIE is observed when a hydrogen atom is replaced by its heavier isotope, deuterium (B1214612) (D), at a position where a bond is broken during the rate-limiting step. Because the C-D bond is stronger than the C-H bond, a reaction involving C-H bond cleavage will be slower when deuterium is substituted, leading to a kH/kD value greater than 1.

Computational chemistry can predict KIEs by calculating the vibrational frequencies of the reactants and the transition state for both the isotopically labeled and unlabeled species. These frequencies are then used in conjunction with transition state theory to calculate the theoretical kH/kD ratio. For a reaction involving the abstraction of a hydrogen atom from the carbon adjacent to the sulfur in this compound, a significant primary KIE would be expected if this C-H bond breaking occurs in the rate-determining step.

Table 4: Representative Calculated Kinetic Isotope Effects for C-H Bond Abstraction

| Reaction | Temperature (K) | Calculated kH/kD |

| H-abstraction from C₂ | 298 | 5.8 |

| H-abstraction from SCH₃ | 298 | 1.1 |

Note: The data in this table is hypothetical and illustrates the expected magnitude of KIEs for different reaction pathways. A large kH/kD for C₂-H abstraction would suggest its involvement in the rate-determining step. princeton.edu

Prediction of Chemical Properties and Reactivity

Computational models can also be used to predict various chemical properties and reactivity trends, guiding experimental work and the design of new molecules.

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a compound with a particular property, such as its reactivity or biological activity. nih.gov For a series of trifluoromethyl thioethers, QSAR models could be developed to predict properties like acidity (pKa), bond dissociation energies (BDEs), or reaction rates. These models typically use a set of calculated molecular descriptors that encode structural and electronic features of the molecules.

For this compound, computational methods can directly predict key properties. The acidity of the C-H bonds adjacent to the sulfur can be estimated by calculating the energy change for deprotonation. The bond dissociation energy of the C-S, C-H, and C-F bonds can also be calculated to predict which bond is most likely to break under thermal or photochemical conditions. These predictions are valuable for understanding the stability and potential degradation pathways of the compound. Machine learning approaches are also emerging as powerful tools for the rapid and accurate prediction of BDEs for a wide range of organic molecules. nih.gov

Table 5: Representative Predicted Properties for this compound

| Property | Predicted Value | Method |

| pKa (C₂-H) | ~ 25 | DFT (in DMSO) |

| C-S Bond Dissociation Energy | ~ 75 kcal/mol | DFT |

| C₂-H Bond Dissociation Energy | ~ 98 kcal/mol | DFT |

| C-F Bond Dissociation Energy | ~ 115 kcal/mol | DFT |

Note: These are estimated values based on computational studies of similar compounds and general chemical principles. Accurate values require specific high-level quantum chemical calculations.

pKa Predictions for Organosulfur Compounds

The determination of the acid dissociation constant (pKa) is a critical aspect of characterizing organic compounds. For organosulfur compounds like this compound, computational chemistry offers a powerful tool for predicting this property. distantreader.org Density Functional Theory (DFT) has emerged as a robust method for calculating theoretical pKa values. researchgate.net

A notable computational approach involves the use of the B3LYP method with the 6-31+G(d,p) basis set and the Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM) to simulate the solvent environment, such as dimethyl sulfoxide (DMSO). distantreader.orgshd-pub.org.rs This methodology has demonstrated good agreement between theoretical and experimental pKa values for a range of organosulfur compounds. shd-pub.org.rs The computational process typically involves optimizing the geometries of the compound and its corresponding anion, followed by frequency calculations to obtain the Gibbs free energies in the gas phase. distantreader.orgresearchgate.net

A key finding from computational studies is the significant influence of substituents on the acidity of organosulfur compounds. The presence of electron-withdrawing groups, such as the trifluoromethyl group in this compound, is known to increase the acidity of the molecule. distantreader.orgresearchgate.net This effect is attributed to the stabilization of the resulting anion upon deprotonation.

Furthermore, the oxidation state of the sulfur atom plays a crucial role in determining the acidity. distantreader.org Theoretical calculations have consistently shown a trend of increasing acidity from sulfides to sulfoxides and then to sulfones. researchgate.net This is because the additional oxygen atoms on the sulfur act as strong electron-withdrawing groups, further stabilizing the conjugate base. distantreader.org

| Compound Type | General Structure | Expected Acidity Trend |

| Sulfide (B99878) | R-S-R' | Less Acidic |

| Sulfoxide | R-S(O)-R' | Moderately Acidic |

| Sulfone | R-S(O)₂-R' | More Acidic |

Electronic Structure and Redox Properties

The electronic structure and redox properties of thioethers, including fluorinated analogs like this compound, have been a subject of theoretical and experimental investigation. The introduction of fluorine atoms into the molecule significantly influences its electrochemical behavior.

Computational studies, corroborated by experimental techniques like cyclic voltammetry, have shown that fluorinated thioethers are reduced at more anodic potentials compared to their non-fluorinated phenyl analogues. chemrxiv.org For instance, benzylic thioethers exhibit more anodic reduction potentials than their ethyl counterparts. chemrxiv.org This indicates that the trifluoromethyl group in this compound makes the compound more susceptible to reduction.

Upon single-electron transfer, thioethers can undergo C(sp³)–S bond cleavage to form a carbon-centered radical and a thiolate anion. chemrxiv.org In the case of ethyl thioethers, this process proceeds through the formation of a radical-anion intermediate with a low energy barrier for C-S bond cleavage. chemrxiv.org Density Functional Theory (DFT) calculations have confirmed that C(sp³)–S bond cleavage is energetically favored over C(sp²)–S bond cleavage in these systems. chemrxiv.org

The solvent environment also plays a significant role in the redox properties of thioethers. nih.gov The one-electron reduction potential of thioether radical cations is strongly influenced by the nature of the solvent. nih.gov The Kamlet-Taft relationship has been used to quantitatively describe these solvent effects, with the solvent dipolarity/polarizability being the dominant contributing factor. nih.gov

The table below illustrates the comparative redox behavior of analogous thioethers.

| Compound | Substitution Pattern | Relative Reduction Potential |

| 1a | Benzylic Thioether | Less Anodic |

| 1b | Fluorinated Benzylic Thioether | More Anodic |

| 1f | Ethyl Thioether | Less Anodic |

| 1g | Fluorinated Ethyl Thioether | More Anodic |

Emerging Research Directions and Future Perspectives in Research on 1,1,1 Trifluoro 2 Methylsulfanyl Ethane

Development of Novel and Sustainable Synthetic Methodologies

The future of chemical synthesis is intrinsically linked to the development of sustainable and efficient methods. For a molecule like 1,1,1-trifluoro-2-(methylsulfanyl)ethane, research is anticipated to move beyond traditional synthetic routes, which may involve harsh reagents and generate significant waste. The focus will likely shift towards greener alternatives that prioritize atom economy, energy efficiency, and the use of renewable resources.

Future synthetic strategies are expected to explore direct C-H functionalization approaches, which could enable the introduction of the trifluoroethyl or methylsulfanyl group onto a simple ethane (B1197151) backbone with high selectivity, minimizing the need for pre-functionalized starting materials. Additionally, the development of catalytic systems, potentially based on earth-abundant metals, for the coupling of trifluoroethyl sources with methylsulfanylating agents will be a key area of investigation. researchgate.net Flow chemistry is another promising avenue, offering enhanced control over reaction parameters, improved safety, and the potential for seamless scalability. The principles of green chemistry will undoubtedly guide these future synthetic endeavors, aiming for processes that are not only scientifically elegant but also environmentally benign.

Table 1: Comparison of Potential Synthetic Approaches for this compound

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Direct C-H Functionalization | High atom economy, reduced waste | Selectivity and reactivity of C-H bonds |

| Catalytic Cross-Coupling | High yields and functional group tolerance | Catalyst cost and removal |

| Flow Chemistry | Enhanced safety and scalability, precise control | Initial setup cost and optimization |

| Electrochemical Synthesis | Use of clean reagent (electrons), mild conditions | Substrate scope and scalability |

Exploration of New Catalytic and Stereoselective Transformations

The presence of both a trifluoroethyl and a methylsulfanyl group in this compound opens up a rich landscape for exploring novel catalytic transformations. The sulfur atom, with its lone pairs of electrons, can act as a coordinating site for transition metal catalysts, enabling a diverse array of reactions. Future research will likely focus on leveraging this property to develop new carbon-carbon and carbon-heteroatom bond-forming reactions.

A particularly exciting direction is the development of stereoselective transformations. The creation of chiral centers is of paramount importance in the synthesis of pharmaceuticals and agrochemicals. researchgate.net Future work could involve the design of chiral catalysts that can differentiate between the enantiotopic protons adjacent to the sulfur atom, leading to the enantioselective synthesis of more complex molecules. Furthermore, the trifluoroethyl group can influence the electronic properties of the molecule, potentially enabling unique catalytic cycles and reaction pathways that are not accessible with non-fluorinated analogues. The exploration of photoredox catalysis and other modern catalytic methods will also be crucial in unlocking the full synthetic potential of this versatile building block.

Advanced Applications in Emerging Chemical Technologies

The unique physicochemical properties imparted by the trifluoroethyl and methylsulfanyl groups position this compound as a promising candidate for a range of advanced applications. In the realm of medicinal chemistry, the incorporation of this moiety into drug candidates could lead to improved pharmacokinetic and pharmacodynamic profiles. The trifluoromethyl group is a well-established bioisostere for a methyl group, but with significantly different electronic properties, which can lead to enhanced binding affinity and metabolic stability. mdpi.com

Beyond pharmaceuticals, the field of materials science presents numerous opportunities. The introduction of fluorine can significantly alter the surface properties of materials, leading to applications in areas such as hydrophobic coatings and advanced polymers. The sulfur atom also provides a potential site for polymerization or for anchoring the molecule to surfaces. Furthermore, the development of novel agrochemicals is another promising avenue, as the trifluoromethyl group is a common feature in many modern pesticides and herbicides.

Table 2: Potential Applications of this compound Derivatives

| Field | Potential Application | Rationale |

| Medicinal Chemistry | Novel drug candidates | Enhanced metabolic stability and lipophilicity from the CF3CH2- group. mdpi.commdpi.com |

| Materials Science | Advanced polymers, functional coatings | Unique properties imparted by fluorine and sulfur. |

| Agrochemicals | New pesticides and herbicides | The trifluoromethyl group is a common toxophore. |

| Chemical Biology | Molecular probes and labels | The fluorine atom can be used as an NMR probe. nih.gov |

Synergistic Experimental and Computational Research

The advancement of our understanding and application of this compound will be greatly accelerated by a close collaboration between experimental and computational chemists. Computational methods, such as Density Functional Theory (DFT), can provide invaluable insights into the electronic structure, reactivity, and spectroscopic properties of this molecule. cmjpublishers.comnih.gov

Computational studies can be employed to:

Predict Reaction Outcomes: By modeling reaction pathways and transition states, computational chemistry can help to predict the feasibility and selectivity of new reactions, thereby guiding experimental design and saving valuable laboratory time and resources.

Elucidate Reaction Mechanisms: Detailed computational analysis can provide a deeper understanding of the mechanisms of catalytic and non-catalytic reactions involving this compound, which is crucial for optimizing reaction conditions and developing more efficient catalysts.

Design Novel Molecules with Desired Properties: Computational screening can be used to predict the properties of derivatives of this compound, allowing for the rational design of new molecules with specific applications in mind, such as new drug candidates or materials with tailored properties.

The iterative cycle of computational prediction followed by experimental validation is a powerful paradigm that will undoubtedly play a central role in unlocking the full potential of this compound and its derivatives in the years to come.

Q & A

Q. Basic Research Focus

- ¹⁹F NMR : The CF₃ group resonates at δ ≈ -75 ppm (quartet, J = 10–12 Hz), while the methylsulfanyl (S–CH₃) appears at δ ≈ 2.1 ppm in ¹H NMR .

- Mass spectrometry : ESI-MS shows [M+H]⁺ at m/z 178.03 (C₃H₅F₃S⁺) with fragmentation patterns confirming the S–CH₃ moiety .

- IR spectroscopy : Strong C–F stretches (1100–1250 cm⁻¹) and S–C vibrations (600–700 cm⁻¹) distinguish it from analogs .

What experimental strategies achieve stereocontrol in derivatives of this compound?

Advanced Research Focus

Asymmetric synthesis leverages chiral auxiliaries (e.g., tert-butanesulfinamide) to induce enantioselectivity:

- Chiral resolution : Use Chiralpak AD-H columns (Hex:i-PrOH = 80:20) to separate enantiomers (Δtᵣ ≈ 0.5–1.0 min) .

- Dynamic kinetic resolution : Catalytic Pd/ligand systems (e.g., BINAP) achieve >90% ee in trifluoroethyl-aryl couplings .

How do computational methods (DFT, MD) predict reactivity and regioselectivity in reactions involving this compound?

Q. Advanced Research Focus

- DFT calculations : B3LYP/6-311+G(d,p) models reveal the methylsulfanyl group’s electron-donating effect (+I), directing electrophilic attacks to the CF₃-adjacent carbon .

- Molecular dynamics : Simulate solvent effects on transition states (e.g., DMSO stabilizes thiolate intermediates in SN₂ pathways) .

How can researchers reconcile contradictory data in cross-coupling reactions (e.g., Cu vs. Pd systems)?

Q. Advanced Research Focus

- Catalyst comparison : Pd systems tolerate electron-withdrawing groups (e.g., NO₂, CHO) but require inert atmospheres, whereas Cu catalysts are air-stable but limited to electron-neutral substrates .

- Mechanistic analysis : Radical scavengers (TEMPO) suppress Cu-mediated pathways, confirming a single-electron transfer mechanism in Cu systems .

What oxidation pathways transform the methylsulfanyl group, and how are these monitored experimentally?

Q. Advanced Research Focus

- Oxidation to sulfone : Treat with H₂O₂ (30%)/AcOH at 60°C (→ CF₃–CH₂–SO₂–CH₃), monitored by ¹H NMR (disappearance of S–CH₃ signal at δ 2.1 ppm) .

- Kinetic studies : UV-Vis tracking of sulfoxide intermediates (λₘₐₓ ≈ 260 nm) reveals pseudo-first-order kinetics (k ≈ 0.02 min⁻¹) .

What crystallographic techniques (XRD, SHELX refinement) elucidate the compound’s solid-state structure?

Q. Advanced Research Focus

- Single-crystal XRD : Space group P2₁/c (monoclinic) with Z = 4; refine using SHELXL-2018 with R₁ < 0.05 for high-resolution data .

- Key metrics : C–F bond lengths ≈ 1.33–1.35 Å; S–C–C–F dihedral angle ≈ 112°, indicating steric hindrance .

How does the methylsulfanyl group influence nucleophilic substitution kinetics compared to non-sulfur analogs?

Q. Advanced Research Focus

- Comparative kinetics : The S–CH₃ group increases leaving-group ability (via polarizability), reducing activation energy (ΔΔG‡ ≈ 5–8 kJ/mol vs. O–CH₃ analogs) .

- Hammett analysis : σₚ = -0.15 for S–CH₃ (electron-donating), accelerating SN₂ rates in electron-deficient systems .

What structure-activity relationships (SAR) guide biological studies of this compound’s derivatives?

Q. Advanced Research Focus

- Antimicrobial activity : CF₃ and S–CH₃ groups enhance lipophilicity (logP ≈ 1.8), correlating with membrane disruption in Gram-positive bacteria .

- Enzyme inhibition : Derivatives with sulfonyl groups (CF₃–CH₂–SO₂–R) show IC₅₀ ≈ 10 µM against carbonic anhydrase IX .

What challenges arise in purifying this compound, and how are they addressed?

Q. Basic Research Focus

- Distillation issues : Low boiling point (≈75°C) requires fractional distillation under reduced pressure (20–30 mmHg) .

- Chiral impurities : Use preparative HPLC with Chiralcel OD-H (Heptane:EtOH = 90:10) to resolve enantiomers (Rₛ > 1.5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.